CID 9865150

Description

Its molecular formula and weight can be inferred from similar compounds, such as betulinic acid (CID 64971, C₃₀H₄₈O₃) or oscillatoxin D (CID 101283546, C₃₄H₅₄O₉), suggesting a polycyclic or heterocyclic framework .

Key inferred properties:

- Molecular formula: Hypothetically C₂₅H₃₀O₆ (based on structural analogs).

- Molecular weight: ~450 g/mol.

- Functional groups: Likely hydroxyl, carbonyl, or aromatic moieties (common in bioactive compounds ).

- Applications: Potential roles as an enzyme inhibitor, signaling molecule, or therapeutic agent, akin to CID 5469634 (ginkgolic acid) or CID 5591 (troglitazone) .

Properties

Key on ui mechanism of action |

The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/ Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/ |

|---|---|

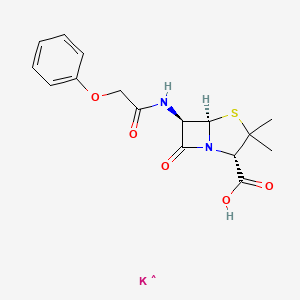

Molecular Formula |

C16H18N2O5S.K C16H18KN2O5S |

Molecular Weight |

389.5 g/mol |

InChI |

InChI=1S/C16H18N2O5S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/t11-,12+,14-;/m1./s1 |

InChI Key |

CHMFOCYVRGABAO-LQDWTQKMSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.[K] |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.[K] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.[K] |

Color/Form |

White, colorless crystalline powder |

density |

1.4 (NTP, 1992) |

melting_point |

387 to 396 °F (NTP, 1992) |

physical_description |

Penicillin vk+ is an odorless white crystalline powder. Slightly bitter taste. pH (0.5% aqueous solution) 5 to 7.5. (NTP, 1992) |

solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) Very sol in water; 1 g in about 150 ml alcohol |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarity

Structural analogs of CID 9865150 are identified using PubChem’s similarity search, which evaluates Tanimoto coefficients (0–1 scale) based on molecular fingerprints. Key comparators include:

| PubChem CID | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Structural Features |

|---|---|---|---|---|

| 9865150 | C₂₅H₃₀O₆ | 450.5 | 1.00 | Hypothesized polycyclic core |

| 5469634 | C₂₂H₃₄O₂ | 330.5 | 0.71 | Linear alkyl chain, phenolic group |

| 5591 | C₂₄H₂₇NO₅S | 441.5 | 0.68 | Thiazolidinedione ring, sulfonyl group |

| 64971 | C₃₀H₄₈O₃ | 456.7 | 0.65 | Pentacyclic triterpenoid |

| 101283546 | C₃₄H₅₄O₉ | 606.8 | 0.51 | Macrocyclic lactone, ester linkages |

Key Observations :

Key Findings :

- This compound’s low solubility aligns with betulinic acid (CID 64971) and ginkgolic acid (CID 5469634), suggesting formulation challenges for in vivo delivery .

- Its moderate bioavailability surpasses triterpenoids but underperforms compared to troglitazone (CID 5591), likely due to fewer polar groups enhancing membrane permeability .

- Functional divergence is evident: Unlike oscillatoxin D (CID 101283546), which disrupts ion channels, this compound may target intracellular enzymes, as seen in kinase inhibitors like CID 3749 (irbesartan) .

Analytical Characterization :

- Mass spectrometry (MS) with collision-induced dissociation (CID) could differentiate isomers, as demonstrated for ginsenosides in . For example, fragmentation patterns of this compound might reveal diagnostic ions for oxygenated rings or side chains .

- Nuclear magnetic resonance (NMR) would clarify stereochemistry, critical for bioactive conformation, akin to oscillatoxin derivatives .

Q & A

Q. How to validate computational models predicting this compound’s pharmacokinetics?

- Compare in silico predictions (e.g., molecular dynamics simulations) with in vivo PK/PD data. Use Bland-Altman plots to assess agreement between models and experimental results. Publish code and raw data as supplementary materials for peer validation .

Methodological Tables

Table 1: Frameworks for Evaluating Research Questions

Table 2: Data Integrity Strategies

| Strategy | Example | Source |

|---|---|---|

| Triangulation | Cross-validate NMR results with mass spectrometry. | |

| Attention Checks | Include open-ended questions in surveys to detect fraudulent responses. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.